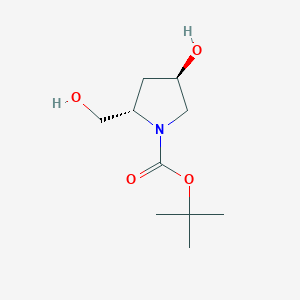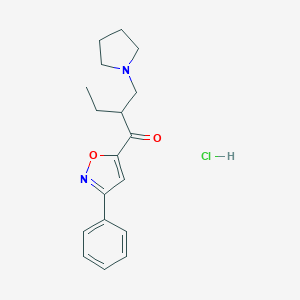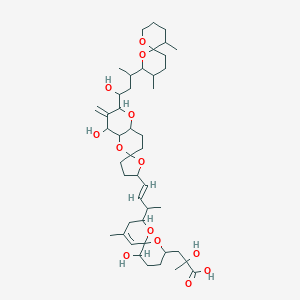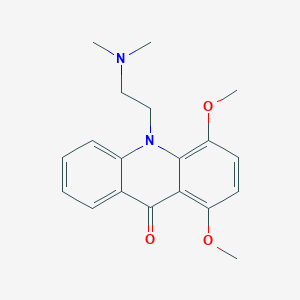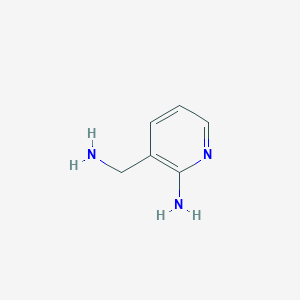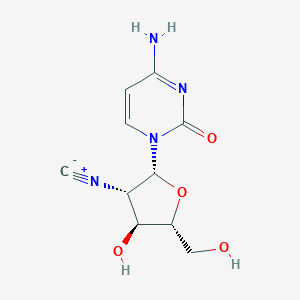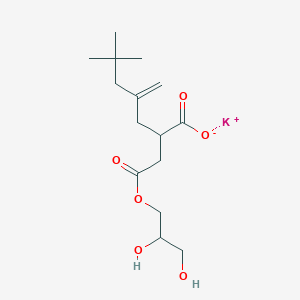
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate is a chemical compound with the molecular formula C₁₅H₂₅KO₆ and a molecular weight of 340.454 g/mol . This compound is characterized by its unique structure, which includes a potassium ion, a dihydroxypropoxy group, and a dimethyl-methylideneheptanoate moiety . It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 2,3-dihydroxypropyl ether and 6,6-dimethyl-4-methylideneheptanoic acid.
Reaction Conditions: The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学研究应用
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and delivery systems.
作用机制
The mechanism of action of Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activities, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate can be compared with similar compounds such as:
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylheptanoate: This compound has a similar structure but lacks the methylidene group.
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneoctanoate: This compound has a longer carbon chain compared to the heptanoate derivative.
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylidenehexanoate: This compound has a shorter carbon chain compared to the heptanoate derivative.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
143239-19-4 |
|---|---|
分子式 |
C15H25KO6 |
分子量 |
340.45 g/mol |
IUPAC 名称 |
potassium;2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate |
InChI |
InChI=1S/C15H26O6.K/c1-10(7-15(2,3)4)5-11(14(19)20)6-13(18)21-9-12(17)8-16;/h11-12,16-17H,1,5-9H2,2-4H3,(H,19,20);/q;+1/p-1 |
InChI 键 |
VZTXSZYXOOGWAN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
手性 SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
规范 SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


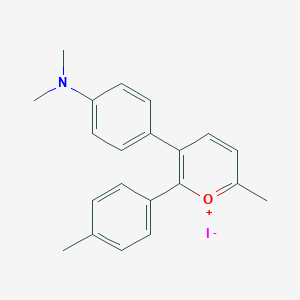
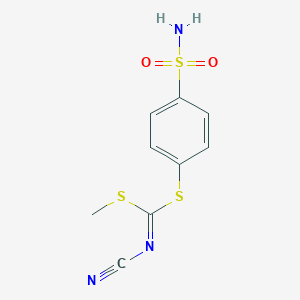
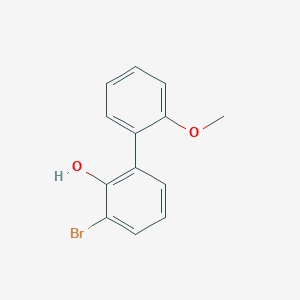
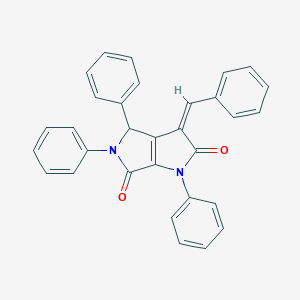

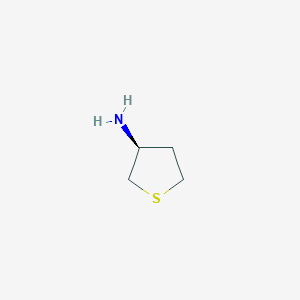

![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
